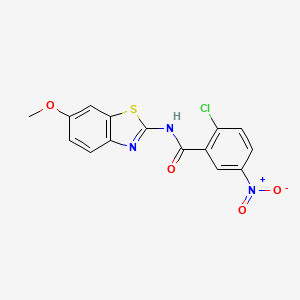

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Description

2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a benzamide derivative featuring a 6-methoxybenzothiazole moiety linked via an amide bond to a 2-chloro-5-nitrobenzoyl group. The methoxy group at position 6 of the benzothiazole ring likely enhances solubility and modulates electronic properties, while the nitro and chloro substituents contribute to electrophilic reactivity and intermolecular interactions ().

Properties

IUPAC Name |

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQFCBLKYMNBKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Methoxylation: The benzothiazole intermediate is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 6-position.

Nitration: The next step involves the nitration of the benzamide derivative. This is typically done using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro (-NO₂) group at the 5-position undergoes selective reduction to form amine derivatives. This reaction is critical for generating intermediates with biological relevance.

-

Reagents/Conditions :

-

Products :

Nucleophilic Aromatic Substitution (NAS)

The chloro (-Cl) group at the 2-position is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the nitro and benzothiazole groups.

-

Reagents/Conditions :

-

Products :

Hydrolysis of Amide Bond

The amide linkage between the benzothiazole and benzamide moieties hydrolyzes under strong acidic or basic conditions.

-

Reagents/Conditions :

-

Products :

Oxidation of Methoxy Group

The methoxy (-OCH₃) group on the benzothiazole ring can be demethylated to hydroxyl (-OH) under oxidative conditions.

-

Reagents/Conditions :

-

Products :

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzothiazole ring undergoes EAS at the 4- and 7-positions.

-

Reagents/Conditions :

-

Products :

Comparative Reaction Data

Mechanistic Insights

-

Nitro Reduction : Proceeds via a nitroso intermediate, confirmed by trapping with hydroxylamine .

-

NAS at Chloro Position : The nitro group enhances electrophilicity at the 2-position through resonance and inductive effects, facilitating nucleophilic attack .

-

Amide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the amine, both leading to cleavage.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research

The compound has been investigated for its anticancer properties. Its structural features allow it to interact effectively with biological targets, making it a candidate for developing novel anticancer agents. A study highlighted the synthesis of benzothiazole derivatives that exhibited significant inhibitory activity against cancer cell lines, suggesting that modifications of the benzothiazole core can enhance therapeutic efficacy .

Cholinesterase Inhibition

Research has shown that derivatives of benzothiazole can act as inhibitors of cholinesterases, which are crucial in treating neurodegenerative diseases like Alzheimer's. Specifically, compounds similar to 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide have demonstrated potent inhibition against butyrylcholinesterase (BChE), indicating their potential as therapeutic agents for cognitive disorders .

Agrochemical Applications

Fungicide Development

This compound serves as an essential intermediate in synthesizing various agrochemicals, particularly fungicides. Its ability to inhibit fungal growth has been exploited in developing crop protection agents. Studies indicate that benzothiazole derivatives can enhance the effectiveness of existing fungicides and contribute to developing new formulations that are more environmentally friendly .

Material Science Applications

Polymer Development

In material science, this compound is used in formulating specialty polymers and coatings. The incorporation of this compound improves the durability and resistance of materials to environmental factors such as UV radiation and moisture. These properties are critical for applications in packaging and construction materials .

Analytical Chemistry

Reagent in Analytical Methods

The compound is utilized as a reagent in various analytical chemistry methods. It aids in the detection and quantification of other chemical substances within complex mixtures. Its unique chemical properties allow for selective reactions that enhance analytical sensitivity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Heterocyclic Core

Table 1: Key Structural Differences in Heterocyclic Moieties

Key Observations :

- Benzothiazole vs. Benzoxazole : Replacement of sulfur (benzothiazole) with oxygen (benzoxazole) alters electronic density and hydrogen-bonding capacity. For example, benzoxazole derivatives () exhibit PPARγ agonist activity, suggesting that the heteroatom choice influences target selectivity .

- Methoxy Substitution : The 6-methoxy group in the target compound may enhance solubility compared to halogenated analogues (e.g., 5-chloro in ), as seen in related benzodithiazine derivatives with methoxy groups showing higher melting points () .

Variations in the Aromatic Benzamide Moiety

Table 2: Substituent Effects on the Benzamide Group

Key Observations :

- Chloro Substituents : The 2-chloro group in the target compound and derivatives may sterically hinder rotation, affecting binding pocket interactions. For instance, 2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide shows significant G6PC mRNA induction, unlike its isopropyl analogue () .

- Fluorine vs. Methoxy : Fluorinated analogues () exhibit higher lipophilicity (XLogP3 = 3.4), whereas methoxy-containing derivatives () balance solubility and membrane permeability .

Key Observations :

- Coupling Agents : PyBrop and propanephosphonic acid anhydride () are efficient for amide bond formation, yielding >85% in benzoxazole derivatives. Click chemistry () offers modularity for introducing triazole linkers .

- Crystallography : SHELX software () and WinGX () are widely used for structural validation, ensuring accurate determination of hydrogen-bonding patterns (e.g., centrosymmetrical dimers in ) .

Biological Activity

The compound 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9ClN2O3S

- Molecular Weight : 256.71 g/mol

- CAS Number : 3427-30-3

1. Cholinesterase Inhibition

A significant area of research has focused on the inhibition of cholinesterases (ChEs), particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Compounds derived from benzothiazole have shown promising results in this regard.

- Inhibition Potency : In studies involving related compounds, it was observed that certain benzothiazole derivatives exhibited IC50 values ranging from 1 to 2 μM against BChE. For instance, a compound structurally similar to this compound demonstrated an IC50 of 1.21 μM against BChE, indicating strong inhibitory potential .

2. Anticancer Properties

Research has indicated that benzothiazole derivatives possess anticancer properties due to their ability to interact with various biological targets. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Case Study : A study on related benzothiazole compounds showed that they could inhibit the proliferation of cancer cell lines effectively. Although specific data on this compound is limited, its structural analogs have been noted for their significant cytotoxicity against various cancer types .

The precise mechanism of action for this compound remains largely unexplored in the literature. However, insights can be drawn from studies on similar compounds:

- Cholinesterase Inhibition : The inhibition mechanism typically involves reversible noncompetitive binding to the active site of ChEs, disrupting the hydrolysis of acetylcholine and leading to increased levels of this neurotransmitter in synaptic clefts .

Table 1: Biological Activity Summary

Q & A

Q. Table 1: Reaction Condition Comparison

| Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pyridine | None | 80 | 75–80 | >95% |

| DCM | TEA/K₂CO₃ | 40–50 | 65–70 | 90–92% |

Advanced: How can computational methods predict the biological activity of this compound against target enzymes?

Methodological Answer:

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzyme active sites (e.g., PFOR enzyme, a target in anaerobic organisms):

- Target Preparation : Retrieve the enzyme’s crystal structure (PDB ID) and remove water/cofactors.

- Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*) .

- Docking Parameters : Use flexible residues in the active site (e.g., His, Cys) and validate with known inhibitors.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A strong correlation suggests predictive accuracy .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.9 ppm, singlet), aromatic protons (δ 7.2–8.7 ppm), and amide NH (δ ~11.2 ppm, broad) .

- IR Spectroscopy : Confirm amide C=O (1675–1680 cm⁻¹), NO₂ asymmetric stretch (1525 cm⁻¹), and C-Cl (690–700 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 378.3 (calculated for C₁₅H₁₀ClN₃O₄S) .

Advanced: How do crystal packing interactions influence the solid-state stability of this compound?

Methodological Answer:

X-ray crystallography (via SHELXL ) reveals:

- Hydrogen Bonds : Centrosymmetric dimers form via N–H···N interactions (2.89 Å), enhancing thermal stability .

- π-π Stacking : Benzothiazole and nitrobenzene rings stack at 3.5–3.7 Å distances, reducing solubility but improving photostability .

- Validation : Check for R-factor (<5%) and electron density residuals using PLATON .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Enzyme source (e.g., recombinant vs. native PFOR) or buffer pH (optimal: 7.4 vs. 6.8) .

- Compound Purity : HPLC purity >98% is critical; trace impurities (e.g., unreacted benzoyl chloride) may inhibit non-target proteins .

- Dose-Response Validation : Perform IC₅₀ assays in triplicate with positive controls (e.g., nitazoxanide ).

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

- Recrystallization : Use methanol (for high polarity) or ethyl acetate/hexane (1:3) for better crystal formation .

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (30–50% gradient) removes byproducts. Monitor with TLC (Rf ~0.6 in 1:1 EtOAc/Hexane) .

Advanced: How do substituents on the benzothiazole ring modulate reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (NO₂, Cl) : Increase electrophilicity at the amide carbonyl, enhancing nucleophilic attack (e.g., hydrolysis rates) .

- Methoxy Group : Ortho/para-directing effects stabilize intermediates in SNAr reactions. DFT calculations show reduced LUMO energy (-1.8 eV) at the nitro position .

Basic: What are the critical steps in confirming molecular structure via X-ray crystallography?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.